(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine
Description
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine is a secondary amine characterized by a branched aliphatic chain (4-methylpentan-2-yl) and an oxolane (tetrahydrofuran) moiety. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. The compound’s structure combines hydrophobic (4-methylpentan-2-yl) and polar (oxolan-2-ylmethyl) regions, influencing its solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-methyl-N-(oxolan-2-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-10(3)12-8-11-5-4-6-13-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
PPLXOJRVPBQEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of 4-methylpentan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, hydroxylamines, secondary and tertiary amines, and various substituted derivatives.
Scientific Research Applications
Pharmaceutical Research
The compound's amine functionality suggests potential applications in drug development. Amines are often crucial in medicinal chemistry for their role as active pharmacophores or as intermediates in the synthesis of more complex molecules.
- Case Study : Research has indicated that similar compounds with branched amines exhibit improved bioavailability and solubility, making them suitable candidates for further pharmacological studies .
Neuropharmacology
Compounds with similar structures have been explored for their neuroactive properties. The presence of the oxolane ring may enhance interaction with neurotransmitter systems.
- Research Insight : Studies on oxolane derivatives have shown promising results in modulating neurotransmitter release, which could be beneficial for treating neurological disorders .
Antimicrobial Activity
Preliminary studies suggest that compounds containing branched amines can exhibit antimicrobial properties.
- Evidence : A study on related amine compounds demonstrated significant antibacterial activity against various strains of bacteria, indicating a potential for development into antimicrobial agents .
Chemical Synthesis
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine can serve as a building block in organic synthesis, particularly in the preparation of more complex molecules.
- Synthesis Example : It can be utilized in the synthesis of pharmaceuticals or agrochemicals where specific functional groups are required .
Polymer Chemistry
Given its structure, this compound may be incorporated into polymer formulations to enhance properties such as flexibility or thermal stability.
- Application Insight : Research indicates that incorporating branched amines into polymer matrices can improve mechanical properties and reduce brittleness .
Summary of Findings
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine with structurally or functionally related amines, emphasizing differences in substituents, reactivity, and biological activity.
Table 1: Structural and Functional Comparison of Selected Amines
| Compound Name | Molecular Formula | Key Substituents | Biological Activity/Applications | Unique Features | Reference |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁NO | 4-Methylpentan-2-yl, oxolan-2-ylmethyl | Limited direct data; inferred antimicrobial/neuroprotective potential | Balanced lipophilicity from branched alkyl + polar oxolane | |
| Methyl[(2R)-oxolan-2-ylmethyl]amine | C₆H₁₃NO | Methyl, oxolan-2-ylmethyl | Antimicrobial, neuroprotective (in vitro/in vivo) | Stereospecific (R-configuration) enhances target binding | |
| (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine | C₁₂H₂₇NO | Methoxy, pentyl | Enzyme/receptor modulation (agonist/antagonist) | Methoxy group improves solubility; used in drug precursor synthesis | |
| (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine | C₁₃H₁₇NOS | Oxolan-2-ylmethyl, thiophen-2-ylmethyl | Antimicrobial, low cytotoxicity | Thiophene enhances π-π interactions with biological targets | |
| (4-Methylpentan-2-yl)(1-phenylethyl)amine | C₁₄H₂₁N | 4-Methylpentan-2-yl, phenylethyl | Neuropharmacological activity (receptor binding) | Aromatic phenyl group increases lipophilicity and CNS penetration |
Key Comparative Insights
Structural Influence on Solubility and Bioavailability
- The oxolan-2-ylmethyl group in the target compound confers higher polarity compared to purely aliphatic analogs like (4-Methylpentan-2-yl)(1-phenylethyl)amine, enhancing water solubility and bioavailability .
- In contrast, methoxy-substituted analogs (e.g., (4-Methoxy-4-methylpentan-2-yl)(pentyl)amine) exhibit even greater solubility due to the methoxy group’s electron-donating effects .
Biological Activity Antimicrobial Potential: Oxolane-containing amines, such as Methyl[(2R)-oxolan-2-ylmethyl]amine, show activity against bacterial strains (e.g., E. coli, S. aureus) via membrane disruption or enzyme inhibition . The target compound likely shares this trait but may require structural optimization for potency. The branched alkyl chain in the target compound may improve blood-brain barrier penetration compared to simpler analogs .
Oxolane rings participate in hydrogen bonding and hydrophobic interactions, making the compound a versatile building block for drug design or coordination chemistry .
Comparison with Heterocyclic Analogs
- Replacing the oxolane group with a thiophene (as in (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine) increases aromaticity and alters electronic properties, favoring interactions with enzymes like cytochrome P450 .
Biological Activity
(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine, a compound with the molecular formula C11H23NO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, toxicity profiles, and relevant case studies.
- Molecular Formula : C11H23NO
- Molecular Weight : 185.306 g/mol
- CAS Number : Not specifically listed in the provided sources but can be identified through chemical databases.
Pharmacological Activity
Recent studies have explored the pharmacological effects of this compound, particularly its interaction with various biological pathways.
1. Neuroprotective Properties
Research indicates that certain amines exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
2. Antimicrobial Activity
Preliminary studies suggest that amine derivatives can possess antimicrobial properties. Investigations into similar compounds have demonstrated efficacy against various bacterial strains, hinting at a potential role for this compound in antimicrobial applications .
Toxicity Profile
Understanding the toxicity of this compound is crucial for assessing its safety for potential therapeutic use.
1. Acute Toxicity Studies
Acute toxicity assessments reveal that compounds with similar structures generally exhibit low toxicity levels in animal models. For example, a study on related amines reported no significant adverse effects at doses below 1000 mg/kg in rodents .
Case Studies
Several case studies provide insights into the biological activity of this compound and its analogs:
Case Study 1: Neuroprotection in Rodent Models
A study involving rodent models indicated that administration of an amine derivative led to a significant reduction in markers of oxidative stress within the brain tissue. The compound was noted to enhance the activity of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that a closely related compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
